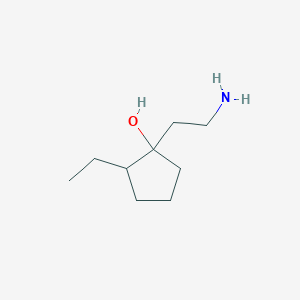

1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol

Description

Significance of Cyclic Amino Alcohols in Organic Synthesis and Stereochemistry

Cyclic amino alcohols are structurally important motifs found in a wide array of biologically active compounds, including natural products and pharmaceuticals. diva-portal.orgnih.gov In fact, it is estimated that approximately 30% of small-molecule drugs contain tailor-made amino acid residues or their structurally related amino alcohols and diamines. nih.govresearchgate.net Their value in organic synthesis is multifaceted, stemming from the presence of both an amine and an alcohol functional group within a conformationally restricted cyclic framework. nih.gov

This unique arrangement makes them highly valuable as chiral auxiliaries and ligands in asymmetric synthesis. diva-portal.orgnih.gov Chiral 1,2-amino alcohols, a class to which 1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol belongs, are considered privileged scaffolds for this purpose. nih.gov The stereochemistry of the amino and hydroxyl groups can be used to control the stereochemical outcome of a wide range of chemical reactions, enabling the synthesis of enantiomerically pure compounds. diva-portal.org This is crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereoisomer.

Furthermore, cyclic amino alcohols serve as versatile building blocks for the synthesis of more complex molecules. nih.gov They can be found in the core structure of numerous alkaloids, such as quinine, which is used in the treatment of malaria, and vinblastine, a compound used in cancer therapy. diva-portal.org The rigid cyclic structure of these compounds provides a well-defined three-dimensional architecture that is often essential for their biological function. nih.gov The development of new synthetic methods to access these compounds, particularly in an enantiomerically pure form, remains an active area of research. acs.org

Research Rationale and Academic Focus on this compound

The combination of a tertiary alcohol and a primary amine within a cyclopentane (B165970) framework suggests potential applications as a novel ligand for catalysis or as a chiral resolving agent. The nitrogen and oxygen atoms can act as coordination sites for metal ions, and the chiral environment provided by the substituted cyclopentane ring could induce asymmetry in metal-catalyzed reactions.

Moreover, the synthesis of this compound could be envisioned through various synthetic strategies, including the addition of an aminoethyl nucleophile to 2-ethylcyclopentanone (B1294579). The exploration of different synthetic pathways to access this molecule and its derivatives would contribute to the broader field of organic synthesis. The potential for this compound to serve as a precursor to novel heterocyclic systems or as a scaffold for the development of new biologically active molecules provides a strong impetus for its academic study.

Data on Related Compounds

To provide context for the potential properties of this compound, the following tables detail available information on structurally related compounds.

Table 1: Properties of 1-(2-Aminoethyl)cyclopentanol

| Property | Value |

| CAS Number | 859629-83-7 |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| Boiling Point | 214.11 °C |

| Density | 0.96 g/cm³ |

| Flash Point | 73.72 °C |

This data is for a structurally similar compound and is provided for illustrative purposes. sigmaaldrich.comchemchart.comchemicalbook.com

Table 2: Properties of 2-Ethylcyclopentanone

| Property | Value |

| CAS Number | 4971-18-0 |

| Molecular Formula | C7H12O |

| Molecular Weight | 112.17 g/mol |

| Boiling Point | 158-160 °C |

| Density | 0.913 g/mL at 25 °C |

This data is for a potential precursor to this compound. nist.gov

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

1-(2-aminoethyl)-2-ethylcyclopentan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-2-8-4-3-5-9(8,11)6-7-10/h8,11H,2-7,10H2,1H3 |

InChI Key |

OTZFMDZJSCFMOO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC1(CCN)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Aminoethyl 2 Ethylcyclopentan 1 Ol and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. youtube.com For 1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol, key disconnections reveal plausible synthetic pathways and precursors.

The primary disconnections for the target molecule are:

C-N Bond Disconnection: Breaking the bond of the amino group, suggesting an amination reaction as a final step.

C-C Bond Disconnections:

Disconnecting the bond between the cyclopentyl ring and the aminoethyl side chain points to a precursor such as 2-ethylcyclopentanone (B1294579) and a two-carbon nucleophile containing a protected amine.

Disconnecting the ethyl group from the ring suggests an alkylation of a cyclopentanone (B42830) derivative.

Cyclopentane (B165970) Ring Disconnection: Breaking the ring itself can lead to various linear precursors that can be cyclized.

These disconnections highlight 2-ethylcyclopentanone as a pivotal intermediate for the assembly of the target structure. The subsequent sections explore the synthesis of this core and the introduction of the required substituents.

Key Synthetic Precursors and Starting Materials for the Cyclopentanol (B49286) Core

The cyclopentanol core, particularly a substituted variant like 2-ethylcyclopentanone, can be synthesized from a variety of starting materials. The choice of precursor often depends on availability, cost, and the desired substitution pattern.

Several strategic approaches for forming the cyclopentane ring have been developed:

From Cyclopentene (B43876): Cyclopentanol can be prepared through the hydration of cyclopentene, often using a strong acid cation exchange resin as a catalyst. researchgate.net An alternative indirect process involves an initial addition-esterification reaction with acetic acid, followed by transesterification with methanol, a process favored at lower temperatures. researchgate.net

From Biomass-Derived Furfural (B47365): Furfural, a renewable platform molecule, can be converted to cyclopentanol or cyclopentanone. researchgate.net This transformation can be achieved using various catalysts, such as Ru-Mo bimetallic catalysts for hydrogenation-rearrangement or Co-Ni catalysts in water. researchgate.netfrontiersin.org Chinese patent CN102875334B also describes a one-step synthesis from furfural using a nickel-based catalyst. google.com

From Cyclopentane: Direct catalytic oxidation of cyclopentane using oxygen as the oxidant and a supported gold catalyst provides a route to cyclopentanol and cyclopentanone under mild conditions. google.com

From Functionalized Precursors: Ethyl 2-oxocyclopentane-1-carboxylate is a common starting material that can be reacted with various amines to form enamine structures, which can be further modified. utripoli.edu.lyresearchgate.net More complex, highly functionalized cyclopentane segments, useful as building blocks for natural product synthesis, can be achieved through methods like stereoselective elongation and ring-closing metathesis (RCM). nih.gov

| Precursor | Synthetic Strategy | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Cyclopentene | Direct Hydration | Strong acid cation exchange resin | researchgate.net |

| Cyclopentene | Addition-Esterification followed by Transesterification | Acetic acid, Methanol | researchgate.net |

| Furfural | Hydrogenation-Rearrangement | Ru-Mo/CNT, Ni-based catalysts, Co-Ni/TiO2 | researchgate.netfrontiersin.orggoogle.com |

| Cyclopentane | Catalytic Oxidation | O2, Supported Gold Catalyst | google.com |

| Ethyl 2-oxocyclopentane-1-carboxylate | Reaction with diamines | Various diamines (e.g., ethane-1,2-diamine) | utripoli.edu.lyresearchgate.net |

| Acyclic Dienes | Ring-Closing Metathesis (RCM) | Ruthenium carbene complexes | nih.govorganic-chemistry.org |

Introduction of the Aminoethyl and Ethyl Substituents

With a suitable cyclopentanone precursor in hand, the next strategic challenge is the sequential or convergent introduction of the ethyl and aminoethyl groups.

Introduction of the Ethyl Group: The ethyl group at the C-2 position can be introduced via α-alkylation of a cyclopentanone enolate. This involves treating cyclopentanone with a strong base, such as lithium diisopropylamide (LDA), to form the enolate, which is then trapped with an ethyl halide (e.g., ethyl iodide). Alternatively, conjugate addition of an ethyl organometallic reagent (e.g., diethylcuprate) to cyclopentenone can afford 2-ethylcyclopentanone.

Introduction of the Aminoethyl Group: The 1-(2-aminoethyl) group is installed at the carbonyl carbon of 2-ethylcyclopentanone. A direct approach involves the addition of a nucleophile containing the two-carbon aminoethyl unit.

Cyanohydrin Formation and Reduction: Addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to 2-ethylcyclopentanone would form a cyanohydrin. Subsequent reduction of the nitrile functional group with a reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired 1-(aminomethyl)-2-ethylcyclopentan-1-ol, a close analogue. To achieve the target aminoethyl group, this could be followed by chain extension, or a different strategy is needed.

Addition of a Protected Aminoethyl Nucleophile: A more direct route is the reaction of 2-ethylcyclopentanone with an organometallic reagent derived from a protected 2-aminoethyl halide. For instance, the Grignard reagent from N-(2-chloroethyl)dibenzylamine could be added to the ketone. The dibenzyl groups act as protecting groups for the amine and can be removed later by hydrogenolysis.

Wittig Reaction and Subsequent Functionalization: A Wittig reaction on 2-ethylcyclopentanone using a phosphorus ylide could introduce a two-carbon chain with a terminal functional group suitable for conversion to an amine. For example, reaction with (carbethoxymethylene)triphenylphosphorane (B24862) followed by reduction of the ester and conversion to an amine.

During these synthetic steps, it is often necessary to use protecting groups for the amine functionality to prevent undesired side reactions. libretexts.orgorganic-chemistry.org

Direct Synthetic Routes and Reaction Development

Moving from retrosynthetic planning to forward synthesis involves selecting specific reactions and optimizing their conditions to achieve the desired product efficiently.

Construction of the Cyclopentanol Framework with Functionalization

Modern organic synthesis offers several powerful methods for constructing substituted cyclopentane rings directly. nih.govnih.gov

Ring-Closing Metathesis (RCM): This method uses ruthenium carbene complexes to cyclize acyclic dienes, providing a powerful entry to cyclopentene derivatives that can be subsequently hydrogenated or functionalized. organic-chemistry.org

[3+2] Cycloadditions: The diastereoselective reductive [3+2] cycloaddition of allenes and enones, catalyzed by complexes like CoI₂(dppe), can produce highly substituted cyclopentanols. organic-chemistry.org

Cascade Reactions: Three-component coupling reactions, for example between Mg acetylides, silyl (B83357) glyoxylates, and nitroalkenes, can initiate a cascade that ultimately forms functionalized cyclopentanol derivatives. nih.gov Photocatalyzed cascade cyclizations of alkene-tethered acylsilanes also provide a route to γ-substituted cyclopentanols. researchgate.net

| Method | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Acyclic dienes | Forms cyclopentenes; catalyzed by Ru-complexes. | organic-chemistry.org |

| Reductive [3+2] Cycloaddition | Allenes and enones | Diastereoselective; catalyzed by Co-complexes. | organic-chemistry.org |

| Kuwajima-Reich/Vinylogous Michael Cascade | Acetylides, silyl glyoxylates, nitroalkenes | Highly diastereoselective three-component coupling. | nih.gov |

| Photocatalytic Cascade Cyclization | Alkene-tethered acylsilanes | Uses unproductive energy transfer photocatalysis. | researchgate.net |

Amination Reactions for Aminoethyl Moiety Introduction

Introducing the aminoethyl group is a critical transformation in the synthesis of the target molecule. Amination reactions are fundamental in organic chemistry for forming carbon-nitrogen bonds. ontosight.ai Several methods are applicable for converting a suitable precursor into the final primary amine.

Reductive Amination: This is one of the most common methods for synthesizing amines. It involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. libretexts.orgmdpi.com To form the target molecule, one could envision starting with a precursor like 1-(2-oxoethyl)-2-ethylcyclopentan-1-ol and reacting it with ammonia (B1221849) under reductive conditions. The synthesis of primary amines from alcohols via a "hydrogen-borrowing" mechanism is also a powerful strategy, often employing heterogeneous catalysts. mdpi.com

Gabriel Synthesis: This classic method provides a clean route to primary amines. libretexts.org It would involve reacting a precursor like 1-(2-bromoethyl)-2-ethylcyclopentan-1-ol with potassium phthalimide (B116566). The resulting N-alkylated phthalimide is then hydrolyzed (e.g., with hydrazine (B178648) or base) to release the free primary amine. libretexts.org

Azide (B81097) Reduction: An alternative to the Gabriel synthesis is the reaction of an alkyl halide precursor with sodium azide (NaN₃) in an Sₙ2 reaction, followed by reduction of the resulting alkyl azide. youtube.com Common reducing agents for this step include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd). This method is highly efficient and avoids the potentially harsh hydrolysis conditions of the Gabriel synthesis.

| Method | Precursor Type | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone | NH₃, NaBH₃CN or H₂/Catalyst | Direct, one-pot procedure. | Requires a carbonyl precursor; potential for over-alkylation. | libretexts.orgmdpi.com |

| Gabriel Synthesis | Alkyl Halide | 1. Potassium phthalimide 2. Hydrazine or acid/base hydrolysis | Avoids over-alkylation; clean formation of primary amines. | Requires a halide precursor; deprotection can be harsh. | libretexts.org |

| Azide Reduction | Alkyl Halide | 1. Sodium azide (NaN₃) 2. LiAlH₄ or H₂/Catalyst | High yields; mild reduction conditions available. | Azide intermediates are potentially explosive; NaN₃ is toxic. | youtube.com |

Optimization of Reaction Conditions and Reagent Selection

The success of a multi-step synthesis hinges on the careful optimization of each reaction. Key parameters include the choice of catalysts, solvents, temperature, and protecting groups.

Catalyst and Reagent Selection: For hydrogenation and reductive amination steps, the choice of catalyst is crucial. Heterogeneous catalysts like Ni/Al₂O₃ or NiCuFeOₓ are effective for the amination of alcohols and offer the advantage of easy separation. mdpi.com For reductions, the choice of hydride agent (e.g., NaBH₄ vs. LiAlH₄) depends on the reactivity of the functional groups present in the molecule. Sodium borohydride (B1222165) is a milder reagent, while lithium aluminum hydride will reduce a wider range of functional groups.

Reaction Conditions: Temperature can significantly influence reaction outcomes. For instance, in the synthesis of cyclopentanol from cyclopentene, lower temperatures (333.15 to 353.15 K) were found to be optimal for the addition-esterification step. researchgate.net The choice of solvent can affect reaction rates and selectivities, particularly in Sₙ2 reactions where polar aprotic solvents are often preferred.

Protecting Group Strategy: When multiple functional groups are present, an orthogonal protecting group strategy is essential. organic-chemistry.org For the amino group, common protecting groups include tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. organic-chemistry.org The selection of a protecting group must ensure it is stable to all subsequent reaction conditions and can be removed selectively without affecting other parts of the molecule. researchgate.net Acylation is a common method to protect amines, as the resulting amide is significantly less nucleophilic. libretexts.org

By carefully selecting precursors, synthetic routes, and reaction conditions, complex molecules like this compound can be synthesized efficiently and with high control over stereochemistry and functionality.

Stereoselective and Enantioselective Synthesis

Achieving stereochemical control is paramount in the synthesis of intricate molecules like this compound. Enantioselective and stereoselective methods ensure the formation of a specific stereoisomer, which is crucial for applications in pharmaceuticals and materials science. rsc.org

Asymmetric catalysis is a powerful tool for creating chiral compounds from achiral or racemic starting materials, utilizing substoichiometric amounts of a chiral catalyst. acs.org Recent advancements have produced a variety of catalytic systems for the enantioselective synthesis of vicinal amino alcohols. rsc.org

One prominent strategy is the asymmetric transfer hydrogenation or hydrogenation of α-amino ketones, which provides direct access to the amino alcohol core. nih.govacs.org For instance, iridium-catalyzed amination through a "borrowing hydrogen" pathway can convert racemic α-tertiary 1,2-diols into β-amino α-tertiary alcohols with high yields and enantioselectivities. nih.gov Another innovative approach involves a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which employs a radical polar crossover strategy to synthesize high-value chiral β-amino alcohols in a modular fashion. westlake.edu.cn

Radical C–H amination has also emerged as a frontier in this field. A multi-catalytic strategy combining an iridium photocatalyst with a chiral copper catalyst enables the enantio- and regio-selective amination of alcohol C-H bonds. nih.govresearchgate.net This method transiently converts an alcohol into an imidate radical, which undergoes an intramolecular hydrogen atom transfer (HAT) to facilitate β-radical formation, overcoming the thermodynamic preference for α-C-H abstraction. nih.gov The chiral copper complex then mediates a stereoselective amination, affording a chiral oxazoline (B21484) that can be hydrolyzed to the desired β-amino alcohol. nih.govresearchgate.net

Table 1: Examples of Asymmetric Catalysis for Amino Alcohol Synthesis

| Catalytic System | Reaction Type | Substrate Example | Key Features | Ref |

|---|---|---|---|---|

| Iridium / Chiral Phosphoric Acid | Borrowing Hydrogen Amination | Racemic 1,2-diols | Enantioconvergent, wide scope of amines | nih.gov |

| Chromium / Chiral Ligand | Asymmetric Cross Aza-Pinacol | Aldehydes and Imines | Modular synthesis via radical polar crossover | westlake.edu.cn |

| Iridium (photocat.) / Copper (chiral) | Radical C-H Amination | Alcohols | Regio- and enantioselective, overcomes thermodynamic bias | nih.govresearchgate.net |

| Rhodium / Chiral Ligand | Asymmetric Hydrogenation | α-Ketoamines | Effective for unprotected ketoamines | acs.org |

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. rsc.org Enzymes operate under mild conditions and exhibit exceptional stereoselectivity, making them ideal for the production of enantiopure pharmaceuticals and fine chemicals. mdpi.comfrontiersin.org Chiral amino alcohols are key synthons that can be efficiently produced using biocatalytic methods. frontiersin.orgnih.gov

Enzyme cascades, where multiple enzymatic reactions are performed in a one-pot fashion, have been developed for the efficient synthesis of amino alcohols. nih.govnih.gov These cascades can convert simple, achiral starting materials into complex chiral products with high optical purity. nih.gov Key enzyme classes used in these approaches include:

Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amino donor, producing chiral amino alcohols with excellent enantioselectivity (>99% ee). frontiersin.org

Transaminases (TAs): These enzymes are widely used to install an amino group onto a ketone substrate. In combination with other enzymes, they can be part of powerful cascade reactions. researchgate.netacs.org

Alcohol Dehydrogenases (ADHs): Enantiocomplementary ADHs can be used in deracemization strategies. One enantiomer of a racemic alcohol is oxidized to a ketone, which is then reduced by a different, stereoselective ADH to the opposite enantiomer, theoretically allowing for a 100% yield of a single enantiomer. acs.org

Laccases and Oxidases: In chemoenzymatic approaches, enzymes like laccase can be paired with chemical catalysts (e.g., TEMPO) to oxidize racemic alcohols, setting the stage for a subsequent enantioselective reduction step. acs.org

A multi-enzyme pathway starting from L-phenylalanine can produce enantiomerically pure 2-phenylglycinol or phenylethanolamine. nih.gov This process involves sequential deamination, decarboxylation, enantioselective epoxidation, and hydrolysis, followed by divergent routes where diol intermediates are converted by combinations of alcohol dehydrogenases, transaminases, alcohol oxidases, and amine dehydrogenases. nih.govacs.org

Table 2: Key Enzymes in Biocatalytic Synthesis of Chiral Amino Alcohols

| Enzyme Class | Function | Typical Substrate | Advantage | Ref |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketone | High enantioselectivity, uses inexpensive ammonia | frontiersin.org |

| Transaminase (TA) | Amination of Ketones | Ketones / Diols | High stereoselectivity, part of cascade systems | nih.gov |

| Alcohol Dehydrogenase (ADH) | Enantioselective Reduction/Oxidation | Ketones / Racemic Alcohols | Enables deracemization and kinetic resolution | acs.org |

| Dioxygenases / Decarboxylases | Cascade Reactions | Amino Acids (e.g., L-lysine) | Avoids protection/deprotection steps | nih.gov |

The use of chiral auxiliaries is a classical and robust strategy for controlling stereochemistry. acs.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent diastereoselective reaction. diva-portal.orgwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org Evans oxazolidinones, derived from readily available amino alcohols, are a well-known class of auxiliaries used in asymmetric alkylations and aldol (B89426) reactions. wikipedia.org For amino alcohol synthesis, pseudoephedrine has been employed as a practical chiral auxiliary for creating chiral 1,2-amino alcohols from arylglyoxals. nih.gov

A more advanced strategy involves the in situ formation of a transient chiral auxiliary. In one example, asymmetric catalysis is used to install the auxiliary from an achiral precursor, which then directs a subsequent diastereoselective reaction, combining the advantages of both catalysis and auxiliary control. acs.org

Chiral ligands function by coordinating to a metal center, creating a chiral environment that biases the reaction pathway toward one enantiomer. This approach is central to asymmetric catalysis. nih.gov For example, the enantioselective C-H amination of alcohols can be achieved using a copper catalyst bearing a chiral bisoxazoline ligand. nih.govresearchgate.net The choice of ligand is critical for achieving high enantioselectivity in metal-catalyzed reactions, such as the palladium-catalyzed synthesis of axially chiral amino acids and alcohols. researchgate.net

Table 3: Comparison of Chiral Control Strategies

| Strategy | Description | Example | Advantage | Ref |

|---|---|---|---|---|

| Chiral Auxiliary | Stoichiometric chiral moiety temporarily attached to the substrate. | Evans Oxazolidinones | Robust, predictable, high diastereoselectivity. | wikipedia.org |

| Chiral Ligand | Substoichiometric chiral molecule that coordinates to a metal catalyst. | Bisoxazoline (Box) ligands | Catalytic, atom-economical. | nih.gov |

| Transient Auxiliary | Auxiliary is formed catalytically and directs a subsequent reaction. | Pd-catalyzed formation of a chiral oxazolidine | Combines catalytic efficiency with auxiliary robustness. | acs.org |

The synthesis of this compound requires not only control of the amino alcohol stereocenters but also control of the stereochemistry relative to the cyclopentane ring. Diastereoselective control in cyclic systems is governed by the inherent chirality of the substrate (substrate control) or by the chirality of reagents or catalysts (reagent/catalyst control). diva-portal.org

The construction of substituted cyclopentane rings can be achieved with high diastereoselectivity through various methods. Palladium-catalyzed formal [3+2]-cycloadditions of vinyl cyclopropanes with acceptors like alkylidene azlactones can generate highly functionalized cyclopentanes. nih.gov The diastereoselectivity of such reactions is influenced by the catalyst, ligands, and reaction conditions.

For functionalizing existing cyclopentane rings, such as a cyclopentenone precursor, conjugate addition reactions are powerful tools. thieme-connect.de An aza-Michael reaction of an amine nucleophile to a substituted cyclopentenone can proceed with excellent diastereoselectivity, which can be rationalized by hydrogen bonding between a directing group (like a tertiary alcohol) and the incoming nucleophile. thieme-connect.de The synthesis of vicinal amino alcohols often starts from amino acids, where controlling the diastereoselectivity of subsequent transformations is a key challenge. rsc.org

In the context of the target molecule, a key step could be the diastereoselective addition of an ethyl group or an aminoethyl-equivalent nucleophile to a cyclopentanone precursor. The stereochemical outcome of such additions can be controlled by steric hindrance from existing substituents on the ring or by using chelating reagents that coordinate to a directing group on the substrate. diva-portal.org

Table 4: Methods for Diastereoselective Synthesis of Cyclic Systems

| Method | Description | Application | Ref |

|---|---|---|---|

| [3+2] Cycloaddition | Palladium-catalyzed reaction of vinyl cyclopropanes and olefins. | Construction of substituted cyclopentane rings. | nih.gov |

| Conjugate Addition | Aza-Michael reaction of an amine onto a cyclopentenone. | Introduction of nitrogen functionality with diastereocontrol. | thieme-connect.de |

| Intramolecular Cyclization | Cascade double Michael addition. | Formation of highly substituted cyclohexanones from acyclic precursors. | beilstein-journals.org |

| Directed Reduction | Ketone reduction controlled by an existing stereocenter. | Creation of a hydroxyl group with specific stereochemistry on a ring. | diva-portal.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The spectrum of 1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol is expected to be complex due to the presence of multiple diastereotopic protons in the cyclopentane (B165970) ring and the ethyl and aminoethyl side chains. The presence of a stereocenter at the C1 and C2 positions of the cyclopentane ring leads to magnetic non-equivalence for the methylene (B1212753) protons on the ring and the ethyl group.

The protons of the aminoethyl group and the hydroxyl proton are expected to be observable, with their chemical shifts being sensitive to solvent and concentration. The protons on the cyclopentane ring would likely appear as complex multiplets in the upfield region of the spectrum. The ethyl group would present as a characteristic triplet and quartet pattern.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| OH | Variable | Singlet |

| NH₂ | Variable | Singlet |

| CH₂ (aminoethyl) | 2.8 - 3.0 | Multiplet |

| CH₂ (aminoethyl) | 1.8 - 2.0 | Multiplet |

| CH (cyclopentane) | 1.9 - 2.1 | Multiplet |

| CH₂ (cyclopentane) | 1.4 - 1.8 | Multiplets |

| CH₂ (ethyl) | 1.3 - 1.5 | Quartet |

| CH₃ (ethyl) | 0.8 - 1.0 | Triplet |

Note: The chemical shifts are predicted and can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts are indicative of the type of carbon (e.g., aliphatic, alcohol-bearing).

The quaternary carbon C1, bonded to the hydroxyl group and the aminoethyl and ethyl side chains, would be found significantly downfield. The carbons of the cyclopentane ring and the side chains would appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | 75 - 80 |

| C2 (CH-CH₂CH₃) | 45 - 50 |

| C3, C4, C5 (CH₂) | 20 - 40 |

| CH₂ (aminoethyl) | 40 - 45 |

| CH₂ (aminoethyl) | 30 - 35 |

| CH₂ (ethyl) | 25 - 30 |

| CH₃ (ethyl) | 10 - 15 |

Note: The chemical shifts are predicted and can vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the methyl and methylene protons of the ethyl group, and among the protons of the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule. For example, the protons of the ethyl group would show correlations to the C1 and C2 carbons of the cyclopentane ring, confirming their attachment points.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be characterized by the presence of distinct absorption bands corresponding to the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively. The C-H stretching of the aliphatic parts of the molecule would also be prominent.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-O Stretch (alcohol) | 1050 - 1150 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar functional groups, Raman is better for non-polar groups and symmetric vibrations. The C-C bond vibrations of the cyclopentane ring and the ethyl group would be expected to give rise to distinct signals in the Raman spectrum. The O-H and N-H stretching bands are typically weaker in Raman compared to IR.

Predicted Raman Shifts

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C-C Stretch (ring) | 800 - 1200 | Medium |

| C-N Stretch | 1000 - 1200 | Medium |

| C-O Stretch | 1050 - 1150 | Weak |

Mass Spectrometry for Fragmentation Pathway Analysis

Due to the absence of publicly available mass spectrometry data for the specific compound this compound, this section outlines the predicted fragmentation pathways based on established principles of mass spectrometry and the known behavior of analogous compounds containing similar functional groups, such as tertiary alcohols, cyclopentanol (B49286) derivatives, and amino alcohols. Electron ionization (EI) is presumed as the ionization method for this analysis.

The molecular structure of this compound contains a tertiary alcohol, a cyclopentane ring, and a primary aminoethyl side chain. These features will dictate the fragmentation pattern.

Predicted Fragmentation Pathways:

Upon electron ionization, the molecular ion [M]•+ would be formed. However, for tertiary alcohols, the molecular ion peak is often weak or entirely absent in the mass spectrum. whitman.eduyoutube.comchemistrynotmystery.com The fragmentation of the molecular ion is expected to proceed through several key pathways:

Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines. libretexts.orgyoutube.com Cleavage of the C-C bonds adjacent to the oxygen and nitrogen atoms is expected.

Cleavage adjacent to the hydroxyl group: The bond between the cyclopentyl ring and the ethyl group, or the bond between the cyclopentyl ring and the aminoethyl group, can break. The loss of the largest radical is often favored. youtube.com

Cleavage adjacent to the amino group: The C-C bond between the aminoethyl side chain and the cyclopentyl ring can cleave, leading to the formation of a stable iminium ion.

Dehydration (Loss of Water): Tertiary alcohols readily undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da). whitman.eduyoutube.comwhitman.edu This would result in a fragment ion at [M-18]•+. This peak is often prominent in the mass spectra of alcohols.

Ring Cleavage: Cyclic alcohols can undergo complex ring cleavage, often resulting in characteristic fragment ions. whitman.edu For cyclopentanol derivatives, this can lead to a variety of smaller fragments.

Predicted Mass Spectrum Fragments:

Based on these predicted pathways, the following table summarizes the likely major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| [M-18] | [C₉H₁₇N]•+ | Loss of H₂O (Dehydration) |

| [M-29] | [C₇H₁₄NO]+ | α-cleavage, loss of ethyl radical (•C₂H₅) |

| [M-44] | [C₇H₁₅O]+ | α-cleavage, loss of •CH₂CH₂NH₂ radical |

| 30 | [CH₂NH₂]+ | α-cleavage at the amino group |

Detailed Research Findings:

While specific studies on this compound are not available, research on related compounds supports these predictions. Studies on the mass spectrometry of cyclopentanol derivatives have shown that fragmentation pathways are influenced by the nature and position of substituents on the ring. nih.gov Research on amino alcohols indicates that the fragmentation is directed by both the hydroxyl and amino groups, often leading to characteristic losses of water and cleavage of the carbon chain. nih.govphyschemres.org Furthermore, the fragmentation of tertiary alcohols is well-documented to be dominated by the elimination of water and alpha-cleavage, resulting in the formation of stable carbocations. whitman.eduyoutube.com The absence of a prominent molecular ion peak is a key characteristic often noted for tertiary alcohols. chemistrynotmystery.comwhitman.edu

Conformational Analysis and Stereochemical Implications

Theoretical Conformational Studies

Computational chemistry offers powerful tools to predict and analyze the stable conformations of molecules. For 1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol, a combination of molecular mechanics and quantum mechanical methods can be employed to map its potential energy surface and identify low-energy conformers.

Molecular mechanics (MM) methods, such as MM2, provide a computationally efficient way to explore a wide range of possible conformations. These methods are based on a classical mechanical model of molecules, where atoms are treated as balls and bonds as springs. By calculating the steric energy of different atomic arrangements, it is possible to identify a set of low-energy conformers.

For a more accurate determination of the relative energies and geometries of these conformers, Density Functional Theory (DFT) calculations are employed. DFT is a quantum mechanical method that considers the electron density to calculate the electronic structure and energy of a molecule. mdpi.commatlantis.com By performing geometry optimizations on the low-energy conformers identified by molecular mechanics, it is possible to locate the energy minima on the potential energy surface. These calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*) to provide a good balance between accuracy and computational cost. nih.govrsc.org

Table 1: Theoretical Methods in Conformational Analysis

| Computational Method | Principle | Application to this compound |

| Molecular Mechanics (MM2) | Classical mechanics model (atoms as balls, bonds as springs) to calculate steric energy. | Initial exploration of the conformational space to identify a broad range of possible low-energy structures. |

| Density Functional Theory (DFT) | Quantum mechanical method based on electron density to calculate electronic structure and energy. | Accurate geometry optimization and calculation of relative energies of the conformers identified by MM2 to determine the most stable structures. |

The cyclopentane (B165970) ring is not planar and exists in a continuous series of puckered conformations known as pseudorotation. The two most common conformations are the envelope (Cs symmetry) and the half-chair or twist (C2 symmetry). biomedres.us In substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric strain.

In this compound, the bulky ethyl and aminoethyl groups will significantly influence the ring's pucker. It is expected that the molecule will adopt a conformation that places these substituents in pseudo-equatorial positions to reduce steric hindrance. However, the presence of the hydroxyl and amino groups allows for the formation of an intramolecular hydrogen bond, which can impose significant conformational constraints.

The relative orientation of the substituents is also a key factor. In the most stable conformer, the ethyl and aminoethyl groups will likely be positioned to minimize gauche interactions. The orientation of the aminoethyl side chain will be heavily influenced by the intramolecular hydrogen bond, which will be discussed in more detail in section 4.3.

Experimental Elucidation of Conformation

While theoretical calculations provide valuable predictions, experimental techniques are essential for validating these models and providing a complete picture of the molecule's conformational dynamics in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide information about the average conformation at room temperature.

Variable Temperature (VT) NMR experiments are particularly useful for studying dynamic processes such as ring flipping and rotation around single bonds. ox.ac.ukox.ac.uknih.govrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the rate of conformational exchange is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature is increased, these signals will broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. From this data, it is possible to calculate the energy barrier for the conformational change. oxinst.com

For this compound, VT NMR could be used to study the equilibrium between different ring puckers and to probe the dynamics of the aminoethyl side chain. The presence of a strong intramolecular hydrogen bond would be expected to raise the energy barrier for certain conformational changes.

X-ray crystallography provides unambiguous information about the three-dimensional structure of a molecule in the solid state. To obtain a crystal structure, a suitable single crystal of the compound or a derivative is required. While obtaining crystals of the parent amino alcohol might be challenging, it is often possible to form crystalline salts or derivatives. nih.govscielo.br

A crystal structure of this compound or a close analogue would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. nih.gov This would provide definitive evidence for the preferred ring conformation and the orientation of the substituents. Furthermore, the crystal structure would show the details of the intramolecular hydrogen bond and any intermolecular interactions, such as hydrogen bonding networks, that stabilize the crystal lattice. This information is invaluable for validating and refining the results from theoretical calculations.

Intramolecular Interactions and Their Role in Conformation (e.g., Hydrogen Bonding)

The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond acceptor) in a 1,2-relationship on the cyclopentane ring makes the formation of an intramolecular hydrogen bond highly favorable. nih.govrsc.orgresearchgate.netproquest.com This O-H···N hydrogen bond would lead to the formation of a pseudo-six-membered ring, which would significantly restrict the conformational freedom of the molecule.

Table 2: Key Intramolecular Interactions and Their Conformational Effects

| Interaction | Description | Expected Effect on Conformation of this compound |

| Torsional Strain | Strain due to deviation from ideal staggered conformations of substituents on adjacent atoms. | Influences the degree of puckering in the cyclopentane ring to minimize eclipsing interactions. |

| Steric Hindrance | Repulsive interactions between non-bonded atoms in close proximity. | The bulky ethyl and aminoethyl groups will favor pseudo-equatorial positions. The ethyl group will orient to avoid steric clash with the aminoethyl side chain. |

| Intramolecular Hydrogen Bond | A non-covalent attraction between the hydroxyl hydrogen and the lone pair of the amino nitrogen (O-H···N). | Formation of a stable pseudo-six-membered ring, which restricts the rotation of the aminoethyl side chain and significantly influences the overall preferred conformation. |

Relative and Absolute Stereochemistry of the Amino Alcohol Moiety

The stereochemistry of this compound is a critical aspect of its molecular architecture, influencing its physical, chemical, and potentially biological properties. The presence of two stereocenters in the cyclopentane ring gives rise to multiple stereoisomers. A detailed analysis of its relative and absolute stereochemistry is essential for a comprehensive understanding of this compound.

The structure of this compound contains two chiral centers: the C1 carbon, which is bonded to the hydroxyl group and the aminoethyl group, and the C2 carbon, which is bonded to the ethyl group. The presence of these two stereocenters means that the compound can exist as a total of 22 = 4 stereoisomers. These stereoisomers can be grouped into two pairs of enantiomers.

The relative stereochemistry of the substituents on the cyclopentane ring is described using the cis/trans nomenclature. In the cis isomer, the ethyl group and the hydroxyl group (or the aminoethyl group, depending on the reference) are on the same side of the ring. In the trans isomer, they are on opposite sides.

Due to the non-planar nature of the cyclopentane ring, which typically adopts an "envelope" conformation to minimize torsional strain, the spatial arrangement of the substituents is more complex than a simple planar representation would suggest. libretexts.orgdalalinstitute.com In a 1,2-disubstituted cyclopentane, the substituents can be either axial/equatorial or equatorial/axial in the various puckered conformations of the ring.

For this compound, since the two substituents at C1 and C2 are different (an aminoethyl and a hydroxyl group at C1, and an ethyl group at C2), both the cis and trans isomers are chiral. chemistryschool.net Consequently, the cis isomer exists as a pair of enantiomers, and the trans isomer also exists as a pair of enantiomers.

The absolute stereochemistry at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) R/S system. The four possible stereoisomers are therefore (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are enantiomers of each other. Similarly, the (1R,2S) and (1S,2R) isomers constitute another pair of enantiomers. The relationship between the (1R,2R) and (1R,2S) isomers (and other similar pairs) is diastereomeric.

The stereochemical outcome of the synthesis of this compound would be highly dependent on the reaction conditions and the stereochemistry of the starting materials. Stereoselective synthesis would be required to obtain a single enantiomer. nih.gov The biological activity of each stereoisomer could be significantly different, as is common for chiral molecules.

The following table summarizes the possible stereoisomers of this compound and their relationships.

| Stereoisomer | Absolute Configuration | Relationship to (1R,2R) |

| 1 | (1R,2R) | Identity |

| 2 | (1S,2S) | Enantiomer |

| 3 | (1R,2S) | Diastereomer |

| 4 | (1S,2R) | Diastereomer |

The following table outlines the stereochemical relationships between the different pairs of isomers.

| Pair of Isomers | Stereochemical Relationship |

| (1R,2R) and (1S,2S) | Enantiomers |

| (1R,2S) and (1S,2R) | Enantiomers |

| (1R,2R) and (1R,2S) | Diastereomers |

| (1R,2R) and (1S,2R) | Diastereomers |

| (1S,2S) and (1R,2S) | Diastereomers |

| (1S,2S) and (1S,2R) | Diastereomers |

Computational and Theoretical Investigations

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining the geometries of transition states, and calculating activation energies. For amino alcohols, these calculations can provide insights into their catalytic activity or their role in stereoselective synthesis. However, no published studies were found that apply these methods to investigate the reaction mechanisms involving 1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with solvent molecules. Such simulations are crucial for understanding how the three-dimensional structure of a molecule like this compound might fluctuate in different environments and how solvents might influence its reactivity and stability. A search of the literature did not yield any studies that have performed MD simulations on this specific compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Analysis of a molecule's electronic structure provides valuable information about its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of a molecule's ability to donate or accept electrons. The Molecular Electrostatic Potential (MEP) map reveals the charge distribution and can predict sites for electrophilic and nucleophilic attack. There are currently no available data or publications detailing the electronic structure analysis of this compound.

In Silico Modeling of Stereoselectivity in Amino Alcohol-Promoted Reactions

Amino alcohols are frequently used as chiral ligands or catalysts in stereoselective reactions. In silico modeling can be a powerful approach to understand and predict the stereochemical outcome of such reactions. These models often involve computational investigation of the transition states leading to different stereoisomers. As there is no literature on the application of this compound in stereoselective reactions, no in silico modeling studies on this topic have been reported.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations and Modulations

The primary amine and tertiary alcohol moieties of 1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol can undergo a variety of chemical modifications. These transformations are fundamental for altering the physicochemical properties of the molecule, such as polarity and basicity, which in turn can influence its biological activity and research applications.

The tertiary hydroxyl group, on the other hand, exhibits distinct reactivity. Tertiary alcohols are resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. fiveable.mesolubilityofthings.com However, the hydroxyl group can be converted into a better leaving group, facilitating substitution reactions. youtube.com For instance, treatment with strong acids like HCl or HBr can protonate the hydroxyl group, allowing for its displacement by a halide ion to form the corresponding alkyl halide. libretexts.org Furthermore, the alcohol can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides, to form esters. libretexts.orgnih.govnih.gov

Table 1: Potential Functional Group Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Primary Amine | Acyl Chloride/Anhydride | Amide |

| Primary Amine | Sulfonyl Chloride | Sulfonamide |

| Primary Amine | Isocyanate | Urea |

| Primary Amine | o-Phthalaldehyde (OPA) | Fluorescent Adduct |

| Primary Amine | 9-Fluorenylmethyl chloroformate (FMOC) | Fluorescent Adduct |

| Tertiary Alcohol | Strong Acid (e.g., HBr) | Alkyl Bromide |

| Tertiary Alcohol | Carboxylic Acid/Acyl Chloride | Ester |

Synthesis of Chemically Modified Derivatives for Targeted Research

The ability to selectively modify the functional groups of this compound is crucial for the synthesis of derivatives with specific properties for targeted research. By strategically altering the molecular structure, researchers can probe structure-activity relationships and develop compounds with enhanced potency, selectivity, or pharmacokinetic profiles.

Derivatization of the primary amino group can be used to introduce a wide array of substituents. For example, acylation with various carboxylic acids can introduce alkyl or aryl groups, allowing for the systematic exploration of the impact of steric and electronic effects on the molecule's interactions with biological targets. The synthesis of sulfonamides by reacting the amine with sulfonyl chlorides introduces a different geometric and electronic environment, which can lead to altered binding affinities.

Modification of the tertiary hydroxyl group also provides a means to generate novel derivatives. Esterification can be employed to append different chemical moieties, potentially modulating the compound's solubility and metabolic stability. The conversion of the alcohol to an alkyl halide opens up possibilities for further nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups at this position.

The combination of modifications at both the amino and hydroxyl groups offers a powerful strategy for creating a library of chemically diverse derivatives. This approach enables a comprehensive exploration of the chemical space around the this compound scaffold, facilitating the identification of compounds with optimized properties for specific research applications.

Cyclization Reactions and Heterocycle Formation Involving the Amino Alcohol Unit

The 1,2-amino alcohol motif present in this compound is a key structural feature that enables its participation in various cyclization reactions to form heterocyclic ring systems. acs.orgwmich.eduorganic-chemistry.orgmdpi.comnih.govacs.orgnih.govnih.govorganic-chemistry.org These heterocyclic derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.

One of the most important applications of 1,2-amino alcohols is in the synthesis of oxazolines. mdpi.commdpi.comwikipedia.orgnih.gov This can be achieved through a dehydrative cyclization of an N-acylated precursor. The reaction typically involves the formation of an N-(2-hydroxyethyl)amide, which then undergoes acid-catalyzed cyclization to yield the corresponding 2-oxazoline. mdpi.com This transformation provides a versatile route to a wide range of substituted oxazolines, which are valuable chiral ligands in asymmetric catalysis and are present in numerous natural products. mdpi.comnih.gov

Another important class of heterocycles that can be synthesized from 1,2-amino alcohols are morpholines. nih.govresearchgate.netnih.govacs.orgchemrxiv.org The synthesis of morpholines often involves the reaction of the amino alcohol with a suitable two-carbon electrophile. For instance, reaction with ethylene (B1197577) sulfate (B86663) has been reported as an efficient method for the conversion of 1,2-amino alcohols to morpholines. nih.govacs.orgchemrxiv.org Morpholine derivatives are common structural motifs in many pharmaceutical agents. researchgate.net

Furthermore, the amino alcohol unit can participate in multicomponent reactions to generate more complex heterocyclic systems. For example, the three-component cyclization of amino alcohols with ethyl trifluoropyruvate and methyl ketones can lead to the formation of bicyclic γ-lactams. mdpi.com Additionally, ruthenium-catalyzed cyclization of amino alcohols can selectively yield either cyclic amines or lactams, depending on the reaction conditions. rsc.orgrsc.org

Table 2: Potential Heterocyclic Systems from this compound

| Heterocycle | General Method | Key Intermediate/Reagent |

| Oxazoline (B21484) | Dehydrative cyclization | N-acylated amino alcohol |

| Morpholine | Reaction with a 2-carbon electrophile | Ethylene sulfate |

| Bicyclic γ-Lactam | Multicomponent reaction | Ethyl trifluoropyruvate, methyl ketone |

| Cyclic Amine/Lactam | Ruthenium-catalyzed cyclization | Ru catalyst, hydrogen acceptor/water |

Applications in Asymmetric Catalysis and Advanced Organic Synthesis

Role as Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

There is currently no available scientific literature that describes the use of 1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol as a chiral ligand in transition metal-catalyzed asymmetric reactions. The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, with a vast array of compounds being developed and utilized to induce enantioselectivity in metal-catalyzed transformations. However, the specific application of this amino alcohol in this context has not been reported.

Employment as Chiral Auxiliaries in Stereoselective Transformations

The concept of a chiral auxiliary involves the temporary incorporation of a chiral molecule to guide a diastereoselective reaction, after which it is typically removed. wikipedia.orgwikiwand.com Chiral amino alcohols are a well-established class of compounds used for this purpose. nih.gov Nevertheless, there are no published studies or data indicating that this compound has been employed as a chiral auxiliary in any stereoselective transformations.

Organocatalytic Utility in Enantioselective Processes

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often with high enantioselectivity. nih.gov Chiral amines and alcohols are prominent classes of organocatalysts. A thorough search of the relevant literature, however, did not uncover any instances of this compound being used as an organocatalyst in enantioselective processes.

Strategic Building Blocks for Complex Molecular Architectures

Chiral molecules with multiple functional groups often serve as valuable starting materials or key intermediates in the synthesis of complex natural products and pharmaceuticals. While the structure of this compound presents it as a potential chiral building block, there is no documented evidence of its strategic use in the synthesis of more complex molecular architectures.

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules like 1-(2-Aminoethyl)-2-ethylcyclopentan-1-ol is increasingly governed by the principles of green chemistry, which prioritize the use of renewable resources, energy efficiency, and waste reduction. researchgate.net Future research will likely focus on developing environmentally benign synthetic routes to this and related amino alcohols.

One promising avenue is the use of biocatalysis, employing enzymes such as engineered amine dehydrogenases to facilitate the asymmetric synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.org This approach offers high stereoselectivity under mild reaction conditions, utilizing ammonia (B1221849) as an inexpensive and clean amino donor. frontiersin.org Another green strategy involves visible-light photoredox catalysis, which can enable the decarboxylative coupling of amino acids with ketones in water at room temperature, providing a mild and efficient route to 1,2-amino alcohols. rsc.org

Furthermore, the development of synthetic pathways starting from renewable feedstocks, such as the catalytic transformation of biomass-derived furfural (B47365) to cyclopentanol (B49286) derivatives, presents a sustainable alternative to petroleum-based methods. nih.gov These approaches not only reduce the environmental impact but also contribute to a more circular economy in chemical manufacturing. The table below illustrates a comparative analysis of potential green synthetic methods.

| Synthetic Method | Key Advantages | Potential Starting Materials | Illustrative Yield Range |

| Biocatalysis (Engineered Amine Dehydrogenases) | High enantioselectivity, mild conditions, uses ammonia. frontiersin.org | α-hydroxy ketones. frontiersin.org | >90% conversion. frontiersin.org |

| Visible-Light Photoredox Catalysis | Uses water as solvent, room temperature, broad substrate scope. rsc.org | N-aryl amino acids, aldehydes/ketones. rsc.org | 70-95% |

| Biomass Conversion | Utilizes renewable feedstocks, reduces reliance on fossil fuels. nih.gov | Furfural. nih.gov | 80-90% selectivity. nih.gov |

| Hydrogen-Borrowing Catalysis | High atom economy, avoids toxic alkyl halides. nih.gov | Amino acids, aryl ketones. nih.gov | 60-90% |

Advancements in Automated and Flow Chemistry for Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. uc.pt

Flow reactors can be used for multi-step syntheses, telescoping reactions without the need for intermediate purification. acs.org For instance, the synthesis of intermediates for amino alcohols can be performed in flow, followed by in-line purification using polymer-supported scavengers. acs.org This approach minimizes waste and reduces manual handling of potentially hazardous reagents. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can also lead to higher yields and selectivities compared to batch methods. nih.gov

Automated synthesis platforms, integrated with real-time reaction monitoring, can accelerate the optimization of reaction conditions for the synthesis of this compound and its analogs. This high-throughput approach allows for the rapid screening of catalysts, solvents, and other reaction parameters to identify the most efficient synthetic route. The table below outlines the potential benefits of adopting automated and flow chemistry.

| Technology | Key Features | Advantages for Synthesis | Potential Throughput |

| Flow Chemistry | Continuous processing, precise control of parameters, enhanced heat and mass transfer. uc.pt | Improved safety, higher yields and selectivity, easier scalability. uc.pt | Grams to kilograms per day. |

| Automated Synthesis | High-throughput screening of reaction conditions, robotic liquid handling. | Rapid optimization, discovery of novel reaction pathways. | Dozens to hundreds of reactions per day. |

| In-line Purification | Integration of purification steps within the flow process. acs.org | Reduced workup time, minimized waste. acs.org | Continuous purification stream. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and predicting the properties of new molecules. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in elucidating the formation and behavior of this compound.

In situ spectroscopic methods, such as Flow-IR and NMR, can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. acs.org This data is invaluable for understanding reaction kinetics and identifying transient species. For the structural elucidation of the final compound and its intermediates, advanced NMR techniques (e.g., 2D NMR) and X-ray crystallography will be essential.

Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction pathways, predict the stability of intermediates, and simulate spectroscopic data. researchgate.net These computational studies can provide insights into the stereochemical outcome of a reaction and guide the design of more selective catalysts. Molecular dynamics simulations can also be employed to study the conformational preferences of this compound and its interactions with other molecules. nih.gov The combination of experimental and computational approaches will provide a comprehensive understanding of the chemical and physical properties of this compound.

| Technique | Information Gained | Application in Research |

| In situ Spectroscopy (Flow-IR, NMR) | Real-time reaction monitoring, identification of intermediates. acs.org | Mechanistic studies, reaction optimization. |

| 2D NMR Spectroscopy | Detailed structural elucidation, stereochemical assignment. | Characterization of novel compounds. |

| X-ray Crystallography | Precise 3D molecular structure. | Confirmation of absolute stereochemistry. |

| Density Functional Theory (DFT) | Reaction energetics, transition state geometries, simulated spectra. researchgate.net | Mechanistic elucidation, catalyst design. researchgate.net |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions. nih.gov | Prediction of physical properties and biological activity. |

Exploration of Novel Reactivity Patterns and Derivatization for Enhanced Utility

The functional groups present in this compound—a primary amine and a tertiary alcohol—offer numerous possibilities for chemical modification. Future research will likely explore the derivatization of this compound to generate a library of analogs with diverse properties and potential applications.

The primary amine can be readily acylated, alkylated, or converted to other nitrogen-containing functional groups. libretexts.org Similarly, the tertiary hydroxyl group can be esterified or etherified. nih.gov These derivatization reactions can be used to modulate the compound's polarity, steric bulk, and biological activity. For example, the introduction of a chromophore or fluorophore through derivatization can facilitate its detection and quantification in analytical assays. libretexts.org

Furthermore, the 1,2-amino alcohol motif can participate in a variety of cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and natural products. orgsyn.org The exploration of novel reactivity patterns, perhaps through the use of transition metal catalysis, could uncover new synthetic transformations and expand the chemical space accessible from this scaffold. The systematic derivatization and reactivity studies of this compound will be crucial for unlocking its full potential in materials science, catalysis, and medicinal chemistry.

| Functional Group | Derivatization Reaction | Potential Functional Group Transformation | Purpose of Derivatization |

| Primary Amine | Acylation, Alkylation, Sulfonylation. libretexts.org | Amide, Secondary/Tertiary Amine, Sulfonamide. | Modify polarity, biological activity. |

| Tertiary Hydroxyl | Esterification, Etherification. nih.gov | Ester, Ether. | Introduce protecting groups, alter solubility. |

| Both Amine and Hydroxyl | Cyclization. orgsyn.org | Oxazolidine, Morpholine derivatives. | Create novel heterocyclic scaffolds. |

| Introduction of Tags | Reaction with fluorescent or UV-active reagents. libretexts.org | Fluorescently labeled or UV-active derivatives. | Enhance analytical detection. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.